4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide
Overview
Description
4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: Starting with a thiophene derivative, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Amide Group: The amide group can be introduced via a reaction between an amine and a carboxylic acid derivative, such as an acid chloride or ester.
Substitution with tert-Butylphenyl and Dichlorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, or strong bases/acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene or 2-bromothiophene.
Amide-Containing Compounds: Such as N-phenylacetamide or N,N-dimethylformamide.
Substituted Aromatics: Compounds like 4-tert-butylphenol or 2,4-dichlorobenzamide.
Uniqueness
What sets 4-(4-tert-butylphenyl)-2-{[(2,4-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide apart is its unique combination of functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2S/c1-22(2,3)13-6-4-12(5-7-13)16-11-29-21(18(16)19(25)27)26-20(28)15-9-8-14(23)10-17(15)24/h4-11H,1-3H3,(H2,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXOYRFRUVVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127825 | |
Record name | 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438216-05-8 | |
Record name | 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438216-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,4-Dichlorobenzoyl)amino]-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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